molecular formula C15H21NO B11168026 N-ethyl-N-phenylcyclohexanecarboxamide

N-ethyl-N-phenylcyclohexanecarboxamide

Cat. No.: B11168026
M. Wt: 231.33 g/mol
InChI Key: WNPYZECRLSOIRT-UHFFFAOYSA-N
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Description

N-Ethyl-N-phenylcyclohexanecarboxamide is a substituted cyclohexanecarboxamide featuring an ethyl and phenyl group attached to the amide nitrogen. The ethyl substituent likely enhances lipophilicity compared to simpler N-aryl derivatives, influencing solubility and bioavailability.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-ethyl-N-phenylcyclohexanecarboxamide

InChI

InChI=1S/C15H21NO/c1-2-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h4,7-8,11-13H,2-3,5-6,9-10H2,1H3

InChI Key

WNPYZECRLSOIRT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-phenylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with N-ethyl-N-phenylamine. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-phenylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

N-ethyl-N-phenylcyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of analgesics and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-N-phenylcyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

  • N-Phenylcyclohexanecarboxamide : The crystal structure () reveals a chair conformation for the cyclohexane ring and coplanarity between the amide C=O and phenyl ring. Intermolecular N–H···O hydrogen bonds form infinite chains along the c-axis .
  • This may reduce crystallinity or alter packing motifs.
  • N-(4-Methylphenyl)cyclohexane-1-carboxamide (CAS: 6876-59-1): The para-methyl group on the phenyl ring increases electron density, possibly enhancing thermal stability compared to the ethyl-substituted analog .

Physicochemical and Toxicological Properties

  • Toxicity : Analogous compounds like N-(3-Acetylphenyl)cyclohexanecarboxamide (CAS: 315712-61-9) exhibit acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) . The ethyl substituent may modulate toxicity by altering metabolic pathways.

Functional Group Impact on Bioactivity

  • N-Phenyl vs. N-Ethyl-N-phenyl : The ethyl group may sterically hinder interactions with biological targets (e.g., enzymes or receptors), reducing potency compared to unsubstituted analogs.
  • N-(5-Chloro-2-hydroxyphenyl)cyclohexanecarboxamide (CAS: 428839-99-0): The chloro and hydroxyl groups confer polarity, enabling hydrogen bonding absent in the ethyl-substituted compound .

Data Tables

Table 1: Molecular Properties of Selected Cyclohexanecarboxamides

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
N-Phenylcyclohexanecarboxamide C₁₃H₁₇NO 203.28 Phenyl
N-Ethyl-N-phenylcyclohexanecarboxamide C₁₅H₂₁NO 231.34 Ethyl, Phenyl
N-(3-Acetylphenyl)cyclohexanecarboxamide C₁₅H₁₉NO₂ 245.32 Acetyl, Phenyl

Table 2: Toxicity Profiles

Compound Acute Oral Toxicity Skin Irritation References
N-(3-Acetylphenyl)cyclohexanecarboxamide Category 4 (H302) Category 2 (H315)
N-Phenylcyclohexanecarboxamide Data not available Data not available

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